BenchChemオンラインストアへようこそ!

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

TAAR1 agonism Trace amine-associated receptor 1 GPCR pharmacology

The 5,7-dibromo substitution pattern fundamentally alters electronic distribution, lipophilicity (clogP ≈3.45), and molecular recognition relative to unsubstituted or mono-brominated analogs. This exact geometry is mandatory for reproducible SAR studies, providing a 9-fold affinity enhancement at TAAR1 (pKi 7.77, rat) and serving as a low-affinity DHFR control (IC50 16,000 nM). Dual aryl bromide handles enable chemoselective sequential cross-coupling. Procure this specific 5,7-dibromo compound to ensure quantitative potency benchmarks and reliable assay calibration.

Molecular Formula C10H11Br2N
Molecular Weight 305.01 g/mol
Cat. No. B8048470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11Br2N
Molecular Weight305.01 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)Br)Br)N
InChIInChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2
InChIKeyDLMBQGHXNMPNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: Key Physicochemical Properties and Structural Context


5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337380-29-6) is a dibrominated tetrahydronaphthalen-1-amine derivative with a molecular formula of C10H11Br2N and a molecular weight of 305.01 g/mol . The compound features a bicyclic tetrahydronaphthalene core with bromine substituents at the 5- and 7-positions and a primary amine group at the 1-position, which confers a distinct stereoelectronic profile compared to unsubstituted or mono-halogenated analogs . It is supplied as a research-grade chemical with purities typically ≥97% (HPLC) .

Why Unsubstituted or Mono-Halogenated Tetrahydronaphthalen-1-amines Cannot Substitute for the 5,7-Dibromo Scaffold


The 5,7-dibromo substitution pattern is not merely an incremental modification; it fundamentally alters the compound's electronic distribution, lipophilicity, and molecular recognition properties. Unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine exhibits markedly different receptor binding profiles and lacks the halogen-bonding capacity that the bromine atoms at positions 5 and 7 provide [1]. Mono-brominated analogs, such as (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine or 6-bromo derivatives, present a distinct steric and electronic environment that precludes direct functional substitution in assays where the 5,7-dibromo geometry is essential for target engagement [2]. Consequently, procurement of the exact 5,7-dibromo compound is required for reproducibility in structure-activity relationship (SAR) studies and for assays where quantitative potency differences have been documented against defined comparators [3].

Quantitative Differentiation of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: Head-to-Head Affinity and Activity Comparisons


TAAR1 Receptor Affinity: 5,7-Dibromo Derivative vs. Unsubstituted Core Scaffold

The 5,7-dibromo substitution confers a significant increase in TAAR1 receptor affinity compared to the unsubstituted tetrahydronaphthalen-1-amine scaffold. In radioligand binding assays using rat TAAR1 expressed in HEK293 cells, 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits a pKi of 7.77, whereas the unsubstituted parent compound (1,2,3,4-tetrahydronaphthalen-1-amine) shows a pKi of 6.82 under comparable assay conditions [1]. This corresponds to an approximately 9-fold increase in binding affinity (Ki ~17 nM for the dibromo derivative vs. Ki ~151 nM for the unsubstituted analog). Furthermore, in functional cAMP accumulation assays, the 5,7-dibromo compound acts as a partial agonist with an EC50 of 1,800 nM, a functional property absent in the unsubstituted scaffold [2].

TAAR1 agonism Trace amine-associated receptor 1 GPCR pharmacology Neuropsychiatric drug discovery

Dihydrofolate Reductase (DHFR) Inhibition: Potency Relative to Clinical Antifolate Methotrexate

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine demonstrates measurable, albeit modest, inhibition of bovine liver dihydrofolate reductase (DHFR) with an IC50 of 16,000 nM [1]. This activity is approximately 1,000-fold weaker than the clinical antifolate methotrexate, which exhibits an IC50 of ~15 nM against the same bovine DHFR isoform under comparable assay conditions [2]. While the absolute potency is low, this quantitative distinction is essential for experimental design: the compound can serve as a low-affinity control or as a starting scaffold for optimization, but it cannot substitute for methotrexate or other potent DHFR inhibitors in functional assays.

DHFR inhibition Antifolate Enzyme inhibition Anticancer Antibacterial

Commercial Purity Specifications: 5,7-Dibromo Compound vs. 5,7-Dichloro Analog

Commercially available 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is routinely supplied at ≥98% purity (HPLC) from multiple vendors, with catalog listings confirming NLT 98% specifications . In contrast, the 5,7-dichloro analog (CAS 886762-74-9) is typically offered at 95-97% purity, reflecting differences in synthetic accessibility and purification efficiency for the brominated versus chlorinated scaffold [1]. This 1-3% absolute purity differential can be consequential in quantitative biological assays where minor impurities (e.g., dehalogenated byproducts) may confound dose-response relationships.

Chemical procurement Purity specification Analytical chemistry Reagent quality Synthesis

Lipophilicity (clogP) Differentiation: Impact on Membrane Permeability and Assay Conditions

The 5,7-dibromo substitution significantly increases calculated lipophilicity relative to unsubstituted or mono-halogenated tetrahydronaphthalen-1-amines. The calculated logP (clogP) for 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is approximately 3.45, compared to 2.18 for the unsubstituted parent compound and 2.82 for the 5,7-dichloro analog . This ~1.3 log unit increase relative to the unsubstituted scaffold translates to an approximately 20-fold higher predicted octanol-water partition coefficient, which directly influences membrane permeability, non-specific binding in assays, and solubility in aqueous buffers [1]. Researchers must account for this elevated lipophilicity when designing assay buffers (e.g., inclusion of BSA or detergents) and when interpreting cellular activity data.

clogP Lipophilicity ADME Physicochemical properties Drug design

Synthetic Utility as a Cross-Coupling Precursor: Bromine vs. Chlorine Reactivity Differential

The 5,7-dibromo substitution pattern provides two reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) with a reactivity hierarchy that differs fundamentally from the 5,7-dichloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 100- to 1,000-fold faster than the corresponding aryl chlorides under standard cross-coupling conditions [1]. This kinetic advantage enables sequential functionalization—for instance, selective mono-coupling at the less sterically hindered C5 position followed by subsequent coupling at C7—a synthetic strategy that is not feasible with the less reactive dichloro analog [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic intermediate C-C bond formation

TAAR1 Agonist Potency: Comparative EC50 Across Mammalian Species Orthologs

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits species-dependent functional activity at TAAR1. In mouse TAAR1 expressed in HEK293 cells, the compound acts as a partial agonist with an EC50 of 1,800 nM in a cAMP accumulation assay [1]. In contrast, at rat TAAR1, the compound shows an EC50 of 410 nM, representing a 4.4-fold higher potency [2]. This species-selectivity profile is distinct from the unsubstituted tetrahydronaphthalen-1-amine scaffold, which shows negligible agonism at either ortholog. The quantitative potency difference between mouse and rat TAAR1 is critical for interpreting in vivo pharmacology studies and for selecting appropriate preclinical species models.

TAAR1 Species selectivity cAMP assay Functional agonism Ortholog comparison

Validated Research Applications for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Based on Quantitative Evidence


TAAR1 Agonist Tool Compound for Neuropsychiatric Target Validation

Use as a partial agonist tool compound for trace amine-associated receptor 1 (TAAR1) in vitro assays. The compound's pKi of 7.77 at rat TAAR1 and EC50 of 410 nM (rat) / 1,800 nM (mouse) in cAMP assays [1] provides a defined potency benchmark for screening novel TAAR1 ligands. Its ~9-fold affinity enhancement over the unsubstituted scaffold enables clear signal-to-noise discrimination in radioligand binding experiments. The species-dependent potency profile (rat > mouse) further allows researchers to probe ortholog-specific pharmacology [2]. Note: Not suitable as a high-potency TAAR1 agonist; alternative compounds with sub-nanomolar EC50 values should be used for robust receptor activation studies.

Low-Affinity DHFR Negative Control for Antifolate Drug Discovery

Deploy as a low-affinity DHFR inhibitor control (IC50 = 16,000 nM against bovine liver DHFR) in enzyme inhibition assays [1]. The 1,000-fold weaker potency relative to methotrexate [2] makes the compound an ideal negative control for distinguishing specific DHFR inhibition from non-specific assay interference. It can also serve as a structurally distinct starting scaffold for fragment-based or structure-guided optimization campaigns aimed at improving DHFR affinity through iterative substitution at the C1-amine or aromatic positions.

Dual Bromine Handle for Sequential Palladium-Catalyzed Cross-Coupling

Utilize as a synthetic intermediate bearing two differentially reactive aryl bromide handles for sequential cross-coupling. The 100- to 1,000-fold faster oxidative addition of aryl-Br relative to aryl-Cl [1] enables chemoselective functionalization at C5 followed by subsequent coupling at C7. This strategy is applicable to the synthesis of diversified chemical libraries for SAR exploration in medicinal chemistry programs targeting GPCRs, kinases, or epigenetic enzymes [2].

Lipophilicity Reference for Assay Optimization and ADME Profiling

Employ as a high-clogP reference compound (clogP ≈ 3.45) for calibrating assay conditions in biochemical and cellular screens [1]. The compound's 20-fold higher predicted lipophilicity relative to the unsubstituted tetrahydronaphthalen-1-amine scaffold [2] makes it useful for testing buffer compatibility (e.g., DMSO tolerance, BSA inclusion), assessing non-specific binding to plasticware, and validating computational logP prediction models. It serves as a boundary marker for solubility-limited assay windows in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.